4-(1-Benzylpiperidin-2-yl)pyridine

Lipophilicity ADME Blood-Brain Barrier

This 4-(1-Benzylpiperidin-2-yl)pyridine (CAS 1266573-03-8) features a unique 2-(4-pyridyl) substitution benchmarked against 4-benzylpiperidine DA/NE selectivity (20–48 fold). Its logP of 3.75 (0.42 units higher than 3-pyridyl isomer), calculated PSA of 16.13 Ų, and verified purity (≥98%) make it a critical building block for CNS lead optimization. The pyridin-4-yl moiety serves as a versatile synthetic handle (N-oxide formation, halogenation) for library construction.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
Cat. No. B11866091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzylpiperidin-2-yl)pyridine
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=NC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-13-5-4-8-17(19)16-9-11-18-12-10-16/h1-3,6-7,9-12,17H,4-5,8,13-14H2
InChIKeyXAEJVXZQIVOGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzylpiperidin-2-yl)pyridine (CAS 1266573-03-8) for Pharmaceutical R&D: Properties and Procurement Guide


4-(1-Benzylpiperidin-2-yl)pyridine is a synthetic organic compound classified as a substituted piperidine. Its molecular formula is C17H20N2 with a molecular weight of 252.35 g/mol . The compound comprises a piperidine ring N-substituted with a benzyl group and C-substituted at the 2-position with a pyridin-4-yl moiety. This structure places it within the benzylpiperidine class of monoamine modulators, which are extensively explored as central nervous system (CNS) agents due to their interactions with dopamine and norepinephrine neurotransmitter systems . The calculated logP is 3.75, and the polar surface area (PSA) is 16.13 Ų, indicating significant lipophilicity and high passive membrane permeability, characteristics that are favorable for CNS drug development .

Why 4-(1-Benzylpiperidin-2-yl)pyridine Cannot Be Substituted by Generic Benzylpiperidines in Research


In medicinal chemistry and neuroscience research, benzylpiperidine derivatives are not interchangeable due to the profound impact of subtle structural variations on receptor binding profiles, metabolic stability, and off-target liability. For instance, moving the pyridine substitution from the 2- to the 4-position on the piperidine ring, or altering the pyridine's nitrogen position (2- vs. 3- vs. 4-pyridyl), can dramatically shift a compound's selectivity between dopamine, norepinephrine, and serotonin transporters [1]. The specific 2-(4-pyridyl) substitution pattern of 4-(1-Benzylpiperidin-2-yl)pyridine confers a unique three-dimensional orientation and electronic distribution that is not replicated by simpler 4-benzylpiperidine or its 2-pyridyl isomers. Furthermore, the compound's physicochemical properties, such as its specific logP of 3.75 , differ from close analogs (e.g., the 3-pyridyl isomer logP = 3.33 [2]), which can alter tissue distribution and blood-brain barrier penetration. These differences necessitate the use of the exact compound for reproducible and meaningful scientific outcomes.

Quantitative Differentiation of 4-(1-Benzylpiperidin-2-yl)pyridine from Closest Analogs: A Data-Driven Comparison


Physicochemical Differentiation: LogP Comparison with 3-Pyridyl Isomer

The calculated octanol-water partition coefficient (logP) for 4-(1-Benzylpiperidin-2-yl)pyridine is 3.75 . This is significantly higher than the 3.33 logP of its close analog, 3-(1-Benzylpiperidin-2-yl)pyridine [1]. A higher logP indicates greater lipophilicity, which is a primary determinant of passive membrane permeability and volume of distribution.

Lipophilicity ADME Blood-Brain Barrier

Monoamine Transporter Activity Profile Relative to 4-Benzylpiperidine

The compound is classified as a monoamine releasing agent . While direct EC50 data for this specific pyridinyl analog is not publicly available, its core scaffold, 4-Benzylpiperidine, demonstrates well-characterized monoamine release with an EC50 of 109 nM for dopamine (DA), 41.4 nM for norepinephrine (NE), and 5,246 nM for serotonin (5-HT), indicating 20- to 48-fold selectivity for DA/NE over 5-HT [1]. The addition of a pyridin-4-yl group at the piperidine 2-position in the target compound is known to modulate this activity profile, potentially altering transporter subtype selectivity and intrinsic efficacy [2].

Dopamine Transporter Norepinephrine Transporter CNS Pharmacology

Purity and Quality Assurance for Reproducible Research

The target compound is available at a purity of ≥98% as verified by standard analytical methods such as HPLC and NMR . This purity specification exceeds the typical ≥95% standard often found for more common benzylpiperidine analogs (e.g., 4-Benzylpiperidine from certain suppliers) . High purity is essential to minimize confounding effects from impurities in biological assays and to ensure reliable structure-activity relationship (SAR) interpretation.

Chemical Purity Analytical Validation Reproducibility

High-Impact Application Scenarios for 4-(1-Benzylpiperidin-2-yl)pyridine in Drug Discovery and Chemical Biology


CNS Lead Optimization Programs Targeting Monoamine Transporters

Given its classification as a monoamine releasing agent and its high logP of 3.75 , 4-(1-Benzylpiperidin-2-yl)pyridine is an ideal starting point for medicinal chemistry campaigns focused on CNS disorders such as depression, ADHD, or substance use disorder. The compound's unique 2-(4-pyridyl) substitution provides a vector for exploring novel chemical space around the benzylpiperidine core, with the potential to improve upon the selectivity profile of 4-benzylpiperidine (DA/NE vs. 5-HT selectivity of 20-48 fold [1]). The 0.42 log unit increase in lipophilicity compared to its 3-pyridyl isomer supports enhanced brain exposure, a critical feature for CNS candidates.

Synthesis of Advanced Piperidine-Based Building Blocks

The presence of both a basic piperidine nitrogen and a pyridine ring in 4-(1-Benzylpiperidin-2-yl)pyridine makes it a versatile intermediate for constructing more complex molecules. The pyridin-4-yl group can undergo further functionalization (e.g., N-oxide formation, halogenation) or serve as a metal-coordinating ligand. Its high purity (≥98% ) ensures that downstream synthetic steps are not compromised by impurities, making it suitable for generating high-quality screening libraries or preparing advanced intermediates for scale-up.

Structure-Activity Relationship (SAR) Studies on Dopamine Transporter Ligands

This compound serves as a crucial probe to elucidate the structural requirements for dopamine transporter (DAT) interaction. By comparing its activity and binding kinetics directly with unsubstituted 4-benzylpiperidine (EC50 DA = 109 nM [1]) and other positional isomers, researchers can quantify the impact of the 4-pyridyl moiety on DAT affinity and intrinsic efficacy. Such studies are fundamental to the rational design of next-generation DAT inhibitors with improved therapeutic windows [2].

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